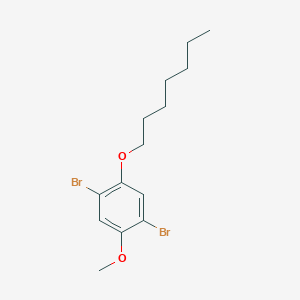
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene is an organic compound belonging to the class of bromobenzenes It is characterized by the presence of two bromine atoms, a heptyloxy group, and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen, resulting in the formation of the corresponding benzene derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of heptyloxy-methoxybenzene derivatives.
Oxidation: Formation of heptyloxy-methoxybenzaldehyde or heptyloxy-methoxybenzoic acid.
Reduction: Formation of heptyloxy-methoxybenzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the heptyloxy and methoxy groups can engage in hydrophobic and hydrogen bonding interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of a heptyloxy group.
1,4-Dibromo-2-(heptyloxy)benzene: Lacks the methoxy group.
1,4-Dibromo-2,5-bis(heptyloxy)benzene: Contains two heptyloxy groups instead of one.
Uniqueness
1,4-Dibromo-2-(heptyloxy)-5-methoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both heptyloxy and methoxy groups allows for diverse interactions and applications in various fields.
Propiedades
Número CAS |
137436-33-0 |
|---|---|
Fórmula molecular |
C14H20Br2O2 |
Peso molecular |
380.11 g/mol |
Nombre IUPAC |
1,4-dibromo-2-heptoxy-5-methoxybenzene |
InChI |
InChI=1S/C14H20Br2O2/c1-3-4-5-6-7-8-18-14-10-11(15)13(17-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
Clave InChI |
RECAHDKHLCKMHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


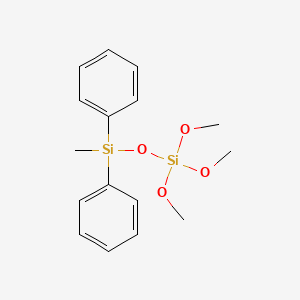
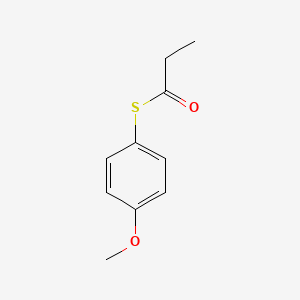
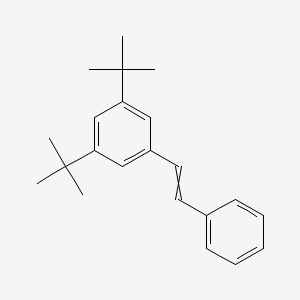



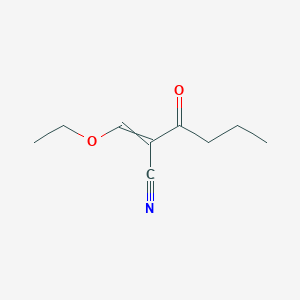
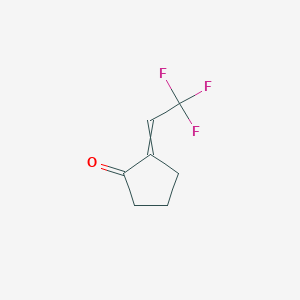
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
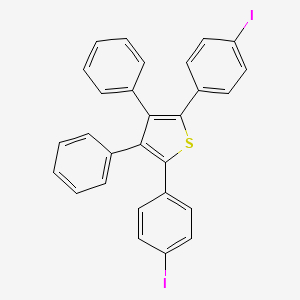
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
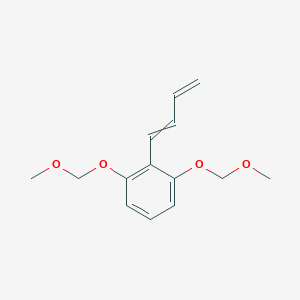
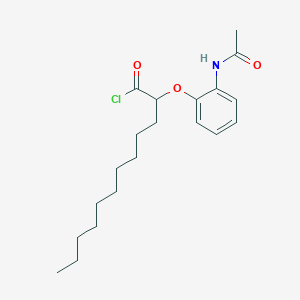
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
